molecular formula C8H13Cl2N3O B7799839 2-(Aminomethyl)benzimidazole dihydrochloride hydrate

2-(Aminomethyl)benzimidazole dihydrochloride hydrate

Cat. No.: B7799839
M. Wt: 238.11 g/mol
InChI Key: QHEZHWNFSVYUGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Aminomethyl)benzimidazole dihydrochloride hydrate is a chemical compound with the molecular formula C8H11Cl2N3.xH2O. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is typically found in the form of white to yellow or reddish beige solid and is used in the synthesis of various chemical intermediates .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)benzimidazole dihydrochloride hydrate involves the reaction of benzimidazole with formaldehyde and ammonium chloride under acidic conditions. The reaction typically proceeds as follows:

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures .

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)benzimidazole dihydrochloride hydrate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various benzimidazole derivatives, which are important intermediates in the synthesis of pharmaceuticals and other fine chemicals .

Scientific Research Applications

2-(Aminomethyl)benzimidazole dihydrochloride hydrate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: It serves as an intermediate in the synthesis of various pharmaceutical compounds, including antiviral and anticancer agents.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)benzimidazole dihydrochloride hydrate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical processes, such as enzyme catalysis and signal transduction .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Aminoethyl)benzimidazole dihydrochloride
  • 1-(3-Aminopropyl)imidazole
  • 2-(2-Aminophenyl)-1H-benzimidazole
  • (1-Methyl-1H-benzimidazol-2-yl)methanamine hydrochloride
  • 4-(2-Aminoethyl)pyridine
  • 2-Amino-1-methylbenzimidazole
  • 4-(Aminomethyl)pyridine
  • 4-Aminopyridine
  • (1-Methyl-1H-imidazol-2-yl)methanamine
  • 2-(N-Anilino)pyrimidine

Uniqueness

2-(Aminomethyl)benzimidazole dihydrochloride hydrate is unique due to its specific structure, which allows it to form stable coordination complexes with metal ions. This property makes it particularly useful in coordination chemistry and as a building block in the synthesis of complex organic molecules .

Properties

IUPAC Name

1H-benzimidazol-2-ylmethanamine;hydrate;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3.2ClH.H2O/c9-5-8-10-6-3-1-2-4-7(6)11-8;;;/h1-4H,5,9H2,(H,10,11);2*1H;1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHEZHWNFSVYUGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CN.O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5993-91-9
Record name Benzimidazol-2-ylmethylamine dihydrochloride hydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005993919
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzimidazol-2-ylmethylamine dihydrochloride hydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.291
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Aminomethyl)benzimidazole dihydrochloride hydrate
Reactant of Route 2
Reactant of Route 2
2-(Aminomethyl)benzimidazole dihydrochloride hydrate
Reactant of Route 3
Reactant of Route 3
2-(Aminomethyl)benzimidazole dihydrochloride hydrate
Reactant of Route 4
Reactant of Route 4
2-(Aminomethyl)benzimidazole dihydrochloride hydrate
Reactant of Route 5
Reactant of Route 5
2-(Aminomethyl)benzimidazole dihydrochloride hydrate
Reactant of Route 6
2-(Aminomethyl)benzimidazole dihydrochloride hydrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.